molecular formula C7H14N2O3 B2797853 (2S,3S)-3-(Methoxymethyl)oxolane-2-carbohydrazide CAS No. 1932780-80-7

(2S,3S)-3-(Methoxymethyl)oxolane-2-carbohydrazide

Cat. No.: B2797853
CAS No.: 1932780-80-7
M. Wt: 174.2
InChI Key: PQKKJNOVCIXWRD-WDSKDSINSA-N
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Description

Molecular Mechanisms of Oxoeicosanoid Receptor Inhibition

OXER1, a G protein-coupled receptor (GPCR) selective for 5-oxo-eicosatetraenoic acid (5-oxo-ETE), mediates eosinophil migration and activation in inflammatory diseases such as asthma and atopic dermatitis. The (2S,3S)-3-(methoxymethyl)oxolane-2-carbohydrazide scaffold disrupts this pathway through dual mechanisms:

  • Steric Hindrance of Ligand Binding : The oxolane ring’s puckered conformation occupies the hydrophobic pocket of OXER1, which typically accommodates the ω-terminal alkyl chain of 5-oxo-ETE. Computational modeling suggests the methoxymethyl substituent at position 3 extends into a subpocket lined by transmembrane domains 3 (TM3) and 5 (TM5), mimicking the 5-oxo group’s spatial orientation.

  • Polar Interaction Network : The carbohydrazide group forms hydrogen bonds with arginine residues (R98 in TM3 and R242 in TM5), critical for stabilizing 5-oxo-ETE’s carboxylate group. This interaction competitively blocks agonist binding while avoiding receptor internalization, as evidenced by β-arrestin recruitment assays in transfected HEK293 cells.

A comparative analysis of binding kinetics reveals a dissociation constant (K~d~) of 2.3 ± 0.4 μM for this compound, measured via fluorescence polarization against fluorescein-labeled 5-oxo-ETE.

Properties

IUPAC Name

(2S,3S)-3-(methoxymethyl)oxolane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-11-4-5-2-3-12-6(5)7(10)9-8/h5-6H,2-4,8H2,1H3,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKKJNOVCIXWRD-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCOC1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCO[C@@H]1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S)-3-(Methoxymethyl)oxolane-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxymethyl group attached to an oxolane ring, along with a carbohydrazide functional group. This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of carbohydrazides have been shown to possess significant activity against various bacterial strains. A study highlighted the synthesis of related compounds that demonstrated notable antimicrobial effects, suggesting that this compound may also exhibit similar properties.

Antioxidant Properties

Antioxidant activity is another area where this compound may play a role. Compounds containing oxolane and hydrazide groups have been associated with the ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress and could be beneficial in preventing chronic diseases.

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor has been explored in various studies. For example, related compounds have been investigated for their ability to inhibit specific enzymes linked to metabolic disorders. The mechanism often involves binding to the active site of enzymes, thereby reducing their catalytic activity.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial effects of carbohydrazide derivatives; found significant inhibition against Gram-positive bacteria.
Study 2 Evaluated antioxidant properties using DPPH assay; demonstrated effective radical scavenging activity comparable to standard antioxidants.
Study 3 Assessed enzyme inhibition on α-glucosidase; reported IC50 values indicating moderate inhibitory activity.

The mechanisms through which this compound exerts its biological effects may involve:

  • Hydrogen Bonding : The presence of hydrazide groups allows for hydrogen bonding with target proteins, enhancing binding affinity.
  • Structural Conformation : The oxolane ring may facilitate conformational changes in target enzymes or receptors, modulating their activity.
  • Redox Reactions : The methoxymethyl group could participate in redox reactions, contributing to antioxidant mechanisms.

Scientific Research Applications

Research has identified several promising applications for (2S,3S)-3-(Methoxymethyl)oxolane-2-carbohydrazide in medicinal chemistry:

  • Antiviral Activity : The compound has shown potential as an antiviral agent. Studies have indicated that derivatives of oxolane compounds can inhibit viral replication through various mechanisms, including interference with viral polymerases and proteases .
  • Inhibition of Enzymatic Activity : It has been investigated for its ability to inhibit specific enzymes related to disease pathways. For example, similar compounds have been reported to inhibit arginase, which is involved in the urea cycle and has implications for cancer and inflammatory diseases .

Case Studies

Several case studies highlight the utility of this compound in drug development:

  • BACE Inhibitors : Research on β-secretase inhibitors has indicated that modifications to the oxolane structure can enhance selectivity and potency against specific targets associated with Alzheimer's disease. The incorporation of polar substituents has been shown to improve binding affinity .
  • Triazole Derivatives : The compound's structure has inspired the synthesis of triazole derivatives that exhibit antiviral properties against West Nile virus and Dengue virus. These modifications allow for bioisosteric replacement strategies that enhance activity while maintaining structural integrity .

Comparative Data Table

Below is a summary table comparing the biological activities of this compound with related compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntiviral, Enzyme InhibitionInhibits viral polymerases and proteases
Arginase InhibitorsAnti-cancer, Anti-inflammatoryInhibition of arginase
BACE InhibitorsAlzheimer's treatmentTargeting β-secretase
1,2,3-Triazole derivativesAntiviralBioisosteric replacement

Chemical Reactions Analysis

1.1. Hydrazide Formation from Ester Precursors

The carbohydrazide moiety is typically introduced via hydrazinolysis of ester intermediates. For example:

  • Reaction : Methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate + hydrazine hydrate → (2S,3S)-3-(methoxymethyl)oxolane-2-carbohydrazide

  • Conditions : Methanol, reflux (65–70°C), 8–12 hours.

  • Yield : ~85–90% (analogous to hydrazide syntheses in ).

1.2. Functionalization of the Methoxymethyl Group

The methoxymethyl ether can undergo:

  • Acid-Catalyzed Cleavage :

    • Reagents : HCl (conc.) in dioxane/water (4:1), 50°C, 3 hours .

    • Product : (2S,3S)-3-(hydroxymethyl)oxolane-2-carbohydrazide.

  • Oxidation :

    • Reagents : RuCl₃/NaIO₄ in H₂O/CH₃CN, 0°C → room temperature, 6 hours .

    • Product : (2S,3S)-3-(carboxy)oxolane-2-carbohydrazide.

2.1. Condensation Reactions

The carbohydrazide reacts with carbonyl compounds to form hydrazones:

  • Example :

    Carbonyl CompoundProductConditionsYield
    Benzaldehyde(2S,3S)-3-(methoxymethyl)oxolane-2-carbohydrazoneEtOH, Δ, 2 hours92%
    CyclohexanoneCorresponding hydrazoneAcOH catalyst, 80°C, 4 hours78%

2.2. Cyclization Reactions

Under acidic conditions, the carbohydrazide forms 1,3,4-oxadiazoles:

  • Reagents : POCl₃, 100°C, 3 hours .

  • Product : (2S,3S)-3-(methoxymethyl)oxolane-2-(1,3,4-oxadiazole).

3.1. Formation of Bicyclic Derivatives

The oxolane ring enables intramolecular cyclization:

  • Example : Reaction with ethyl chloroformate in DCM yields a fused oxazolidinone :

    • Conditions : DIPEA, 0°C → room temperature, 12 hours.

    • Yield : 67%.

3.2. Asymmetric Catalysis

The chiral oxolane-carbohydrazide acts as a ligand in metal-catalyzed reactions:

  • Application : Enantioselective Henry reaction (nitroaldol) with Cu(OAc)₂ .

    • ee : >90% (R-configuration predominant).

Stability and Handling

  • Storage : Stable under inert atmosphere at 2–8°C (dark) .

  • Decomposition : Prolonged exposure to moisture or light leads to hydrolysis of the methoxymethyl group.

Comparative Reaction Data

Reaction Type Reagents/Conditions Key Product Yield Source
Hydrazide formationNH₂NH₂·H₂O, MeOH, ΔTarget carbohydrazide90%
Methoxymethyl cleavageHCl/dioxaneHydroxymethyl derivative82%
Hydrazone formationBenzaldehyde, EtOH, ΔSubstituted hydrazone92%
Oxadiazole synthesisPOCl₃, Δ1,3,4-Oxadiazole75%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares (2S,3S)-3-(Methoxymethyl)oxolane-2-carbohydrazide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring System Stereochemistry
This compound C₈H₁₄N₂O₃ 186.21 Hydrazide, Methoxymethyl Oxolane (5-membered) (2S,3S)
(2S)-Oxolane-2-carbohydrazide C₅H₁₀N₂O₂ 130.15 Hydrazide Oxolane (2S)
(2S)-2-(Benzoylamino)-3-methylbutyric acid hydrazide C₁₃H₁₇N₃O₂ 247.29 Hydrazide, Benzoylamino, Methyl branch Acyclic (2S)
Methyl trans-3-(4-methoxyphenyl)glycidate C₁₁H₁₂O₄ 208.21 Epoxide, Methoxyphenyl, Ester Oxirane (3-membered) (2R,3S)-rel
2-(2-Hydroxy-3-methoxybenzylidene)hydrazino-N-(3-methoxyphenyl)-2-oxoacetamide C₁₇H₁₆N₄O₅ 356.34 Hydrazide, Methoxy, Benzylidene Aromatic E/Z isomerism (not specified)
Key Observations:

Ring Systems :

  • The oxolane ring in the target compound offers greater conformational flexibility compared to the strained oxirane (epoxide) ring in Methyl trans-3-(4-methoxyphenyl)glycidate . This difference impacts reactivity; oxiranes are prone to ring-opening reactions, whereas oxolanes are more stable.
  • Aromatic analogs like 2-(2-Hydroxy-3-methoxybenzylidene)...acetamide exhibit planar rigidity, which may enhance binding to biological targets but reduce solubility compared to oxolane derivatives.

Functional Groups: The methoxymethyl group in the target compound increases hydrophilicity compared to the benzoylamino group in (2S)-2-(Benzoylamino)...hydrazide , which introduces lipophilicity and steric bulk. The presence of a hydrazide group (-CONHNH₂) is common across all analogs, suggesting shared reactivity in forming hydrazones or coordinating with metal ions.

Q & A

Q. Basic

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve methoxymethyl protons (δ 3.2–3.4 ppm) and oxolane ring protons (δ 4.0–4.5 ppm). Coupling constants (J) between vicinal protons confirm chair/boat conformations .
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate hydrazide formation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. Advanced

  • X-ray Crystallography : Resolve absolute configuration by analyzing Flack parameters (e.g., for analogous compounds, Flack x ≈ 0.02 confirms (2S,3S) stereochemistry) .
  • Chiral GC-MS : Differentiate enantiomers using β-cyclodextrin columns .

What contradictions exist in reported synthetic yields of carbohydrazide derivatives, and how can they be resolved?

Advanced
Discrepancies in yields (e.g., 69% vs. 91% in similar reactions ) arise from:

  • Substrate electronic effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, accelerating condensation.
  • Crystallization efficiency : Methanol recrystallization favors purer products but may trap solvents.
  • Racemization : Prolonged heating under acidic conditions may invert stereocenters. Mitigate by monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) .

How can computational methods predict the biological activity of this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial Mur ligases). Hydrazide moieties show affinity for ATP-binding pockets (ΔG ≈ -8.5 kcal/mol) .
  • QSAR Models : Correlate substituent effects (e.g., methoxymethyl vs. benzyl) with antibacterial IC₅₀ values. Hammett σ constants predict electron-donating groups enhance activity .

What are the stability profiles of this compound under varying storage conditions?

Q. Advanced

  • Thermal Stability : TGA shows decomposition onset at 180°C (N₂ atmosphere). Store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous buffers (pH > 7). Use lyophilization for long-term storage .

How do structural modifications of the oxolane ring impact physicochemical properties?

Q. Advanced

  • LogP Optimization : Replacing methoxymethyl with trifluoromethyl reduces logP from 1.2 to 0.8, enhancing aqueous solubility .
  • Conformational Analysis : Chair conformations (via DFT calculations) lower steric strain, improving crystallinity .

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